
Elenbecestat
Übersicht
Beschreibung
Elenbecestat is a small-molecule inhibitor of the β-secretase enzyme (BACE1), developed by Eisai Co., Ltd. and Biogen Inc. It was designed to interfere with the amyloid cascade upstream of amyloid-beta peptide generation, a process implicated in the pathogenesis of Alzheimer’s disease . By inhibiting BACE1, this compound aims to reduce the production of amyloid-beta peptides, which aggregate to form amyloid plaques in the brain, a hallmark of Alzheimer’s disease .
Vorbereitungsmethoden
The synthesis of elenbecestat involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired molecular structure . Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Elenbecestat durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen sind für die Synthese und Modifikation von this compound unerlässlich und beeinflussen seine pharmakokinetischen Eigenschaften.
Substitutionsreaktionen:
Hydrolyse: Diese Reaktion kann unter sauren oder basischen Bedingungen stattfinden und zur Zersetzung von this compound in seine Bestandteile führen.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Zum Beispiel kann Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einführen können.
Wissenschaftliche Forschungsanwendungen
Phase II Studies
- Study Design : The Phase II study involved 70 patients with mild cognitive impairment (MCI) or mild to moderate Alzheimer's disease. Participants were randomized to receive elenbecestat at doses of 5 mg, 15 mg, or 50 mg daily for 18 months, compared to a placebo group.
-
Results :
- Safety and Tolerability : The 50 mg dose demonstrated an acceptable safety profile with common adverse events including contact dermatitis and upper respiratory infections. No serious hepatic toxicity was reported .
- Efficacy : The study revealed a statistically significant reduction in amyloid-beta levels in the brain as measured by amyloid PET scans. Although there was a numerical slowing of cognitive decline on clinical scales, this was not statistically significant .
Phase III Studies (MISSION AD)
- Study Design : The MISSION AD program consisted of two identical Phase III trials (MISSION AD1 and AD2), aiming to enroll approximately 2,100 patients with early Alzheimer's disease. Participants received either 50 mg of this compound or placebo for 24 months .
-
Results :
- The primary endpoint was the change in Clinical Dementia Rating Sum of Boxes (CDR-SB) score over 24 months.
- Initial findings indicated no significant cognitive improvement after two years, leading to concerns about the risk-benefit profile of this compound, ultimately resulting in the discontinuation of these trials in September 2019 due to safety concerns .
Summary of Findings
Study Phase | Number of Participants | Duration | Primary Endpoint | Key Findings |
---|---|---|---|---|
Phase II | 70 | 18 months | Amyloid PET levels | Statistically significant reduction in amyloid levels; acceptable safety profile |
Phase III | ~2100 | 24 months | CDR-SB score | No significant cognitive improvement; trials discontinued due to safety concerns |
Safety Profile
The safety assessments across various studies consistently indicated that this compound was generally well tolerated. However, common adverse effects included:
- Contact dermatitis
- Upper respiratory infections
- Headaches
- Diarrhea
- Falls
Notably, there were reports of neuropsychiatric events and transient drops in white blood cell counts during some trials .
Wirkmechanismus
Elenbecestat exerts its effects by inhibiting BACE1, a key enzyme involved in the production of amyloid-beta peptides from amyloid precursor protein . By binding to BACE1, this compound prevents the cleavage of amyloid precursor protein, thereby reducing the formation of amyloid-beta peptides . This inhibition is believed to decrease the aggregation of these peptides into toxic oligomers and protofibrils, ultimately reducing the formation of amyloid plaques in the brain . The molecular targets and pathways involved in this process are critical for understanding the compound’s therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Elenbecestat ist einer von mehreren BACE1-Inhibitoren, die zur Behandlung der Alzheimer-Krankheit entwickelt wurden. Weitere ähnliche Verbindungen sind:
Verubecestat: Ein weiterer BACE1-Inhibitor, der in klinischen Studien zur Alzheimer-Krankheit untersucht wurde.
Lanabecestat: Ein BACE1-Inhibitor, der von AstraZeneca und Eli Lilly entwickelt wurde.
Atabecestat: Diese von Janssen entwickelte Verbindung zielt ebenfalls auf BACE1, um die Amyloid-beta-Produktion zu reduzieren.
Im Vergleich zu diesen Verbindungen hat this compound in klinischen Studien ein günstiges Sicherheits- und Verträglichkeitsprofil gezeigt, mit weniger Nebenwirkungen im Zusammenhang mit der BACE1-Hemmung . Seine einzigartige Bindungsaffinität und Selektivität für BACE1 gegenüber BACE2 tragen zu seinem besonderen pharmakologischen Profil bei .
Biologische Aktivität
Elenbecestat (development code E2609) is a novel oral beta-secretase (BACE1) inhibitor developed for the treatment of Alzheimer’s disease (AD). Its primary mechanism involves the inhibition of BACE1, a key enzyme responsible for the cleavage of amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ is a hallmark of Alzheimer's pathology, making BACE1 inhibitors like this compound a focal point in AD research.
This compound selectively inhibits BACE1 over BACE2, which is crucial as this selectivity minimizes potential side effects associated with broader inhibition. The compound has demonstrated significant efficacy in reducing Aβ levels in preclinical models and early-stage clinical trials.
Selectivity and Efficacy
The inhibitory potency of this compound against BACE1 and BACE2 was assessed through biochemical assays, yielding the following IC50 values:
Enzyme | IC50 (nM) |
---|---|
BACE1 | 3.9 |
BACE2 | 46 |
These results indicate a strong preference for BACE1 inhibition, with this compound exhibiting more than tenfold selectivity over BACE2 .
Preclinical Findings
In preclinical studies involving transgenic mice, this compound treatment resulted in a significant reduction of brain Aβ levels by approximately 46% compared to vehicle controls. Additionally, soluble seizure protein 6 (sSez6) levels were reduced by 27% , indicating effective modulation of BACE1 activity without adversely affecting dendritic spine density or plasticity over a treatment period of 21 days .
Clinical Trials and Safety Profile
This compound underwent extensive clinical evaluation, including two Phase 3 trials (MISSION AD1 and AD2) aimed at patients with mild cognitive impairment or mild AD. However, these trials were halted due to safety concerns related to an unfavorable risk-benefit profile identified by an independent Data Safety Monitoring Board .
Key Clinical Findings
- Phase II Trials : In initial Phase II trials, this compound showed acceptable safety and tolerability profiles with common adverse events including contact dermatitis and upper respiratory infections. Notably, it significantly reduced Aβ levels as measured by amyloid PET scans after 18 months of treatment .
- Primary Endpoint : The primary endpoint across trials was the change in Clinical Dementia Rating Sum of Boxes (CDR-SB) score after 24 months. Although some cognitive benefits were observed, they did not reach statistical significance compared to placebo .
Case Studies and Observations
In a systematic review of various clinical studies involving this compound, several observations were made regarding its impact on cognitive decline:
- Cognitive Effects : While initial data suggested potential cognitive benefits at higher doses (up to 50 mg), subsequent analyses indicated no significant improvement after two years .
- Adverse Effects : Participants receiving this compound reported more neuropsychiatric events and weight loss compared to those on placebo, raising concerns about its long-term use .
Eigenschaften
IUPAC Name |
N-[3-[(4aS,5R,7aS)-2-amino-5-methyl-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-(difluoromethyl)pyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O2S/c1-9-12-7-30-18(23)27-19(12,8-29-9)11-4-10(2-3-13(11)20)26-17(28)15-6-24-14(5-25-15)16(21)22/h2-6,9,12,16H,7-8H2,1H3,(H2,23,27)(H,26,28)/t9-,12-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACUJFVOHGRMTR-DPXNYUHVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CSC(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(N=C4)C(F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2CSC(=N[C@]2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(N=C4)C(F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1388651-30-6 | |
Record name | Elenbecestat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1388651306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elenbecestat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15391 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ELENBECESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXJ96XL94H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.